Holmium triiodate

Description

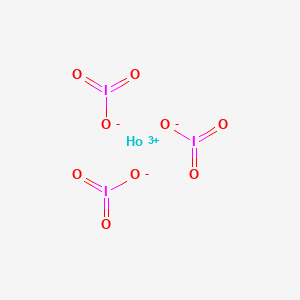

Holmium triiodate (Ho(IO₃)₃; CAS 23340-47-8) is a rare earth iodate compound characterized by its unique crystallographic and electronic properties. As a member of the lanthanide series, holmium contributes strong paramagnetic behavior, while the iodate anion (IO₃⁻) provides a polarizable framework, making it relevant in optical and catalytic applications .

Properties

CAS No. |

23340-47-8 |

|---|---|

Molecular Formula |

HoI3O9 |

Molecular Weight |

689.64 g/mol |

IUPAC Name |

holmium(3+);triiodate |

InChI |

InChI=1S/Ho.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI Key |

RZAVVMZWGQFLIE-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ho+3] |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ho+3] |

Other CAS No. |

23340-47-8 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis and Hygroscopicity

HoI₃ is highly hygroscopic, rapidly absorbing atmospheric moisture to form hydrates (e.g., HoI₃·5H₂O) . In aqueous environments, it dissolves exothermically:

This dissolution is critical for its applications in solution-phase chemistry .

Thermal Decomposition

At elevated temperatures (>200°C), HoI₃ undergoes partial decomposition:

Further heating yields holmium(III) oxide:

Ion Clustering and Gas-Phase Reactivity

Gas-phase studies reveal HoI₃’s interaction with iodide ions :

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| 288.7 | TDAs at 0 K | |

| 190.0 | TDAs at 0 K |

These reactions highlight HoI₃’s propensity for forming polynuclear complexes in ionized environments.

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Neodymium Triiodate (Nd(IO₃)₃) and Dysprosium Triiodate (Dy(IO₃)₃)

Holmium triiodate shares structural similarities with other rare earth triiodates, such as neodymium triiodate (CAS 14732-16-2) and dysprosium triiodate (CAS 14732-21-9). These compounds differ primarily in their lanthanide centers, leading to variations in:

| Property | Ho(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |

|---|---|---|---|

| Magnetic Behavior | Paramagnetic | Paramagnetic | Ferromagnetic (low T) |

| Synthesis Method | Electrochemical* | Solid-state reaction | Hydrothermal* |

| Applications | Optical materials | Catalysts | Magnetic storage |

Note: Synthesis methods for Ho(IO₃)₃ are inferred from electrochemical techniques used for Ho intermetallics , while Dy(IO₃)₃ employs hydrothermal routes similar to lutetium citrate systems .

- Magnetic Properties : Dysprosium triiodate exhibits enhanced magnetic ordering at low temperatures due to Dy³⁺’s high magnetic moment, whereas Ho(IO₃)₃ remains paramagnetic at room temperature .

- Optical Applications : Ho(IO₃)₃’s wide bandgap (~4.2 eV, inferred from Ho₂O₃) makes it suitable for UV-filtering materials, contrasting with Nd(IO₃)₃’s use in near-IR catalysis .

Comparison with Holmium Triiodide (HoI₃) and Holmium Acetate (Ho(O₂C₂H₃)₃)

This compound differs significantly from halide and carboxylate derivatives:

| Property | Ho(IO₃)₃ | HoI₃ (CAS 13813-41-7) | Ho(O₂C₂H₃)₃ (CAS 312619-49-1) |

|---|---|---|---|

| Solubility | Low in H₂O | Hygroscopic | Soluble in polar solvents |

| Thermal Stability | Decomposes >300°C | Sublimes at 700°C | Decomposes at 200°C |

| Primary Use | Optical coatings | Precursor for Ho metal | Laboratory reagent |

- Chemical Reactivity : HoI₃ is highly reactive in moisture, forming Ho(OH)₃, while Ho(IO₃)₃ is stable in aqueous acidic conditions .

- Synthetic Utility: Holmium acetate is a common starting material for Ho-based nanomaterials, whereas Ho(IO₃)₃ requires specialized electrochemical or hydrothermal synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.